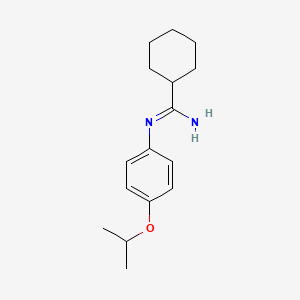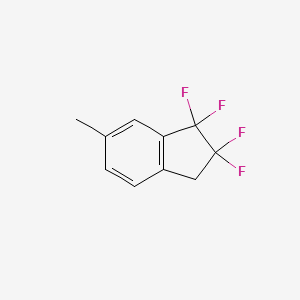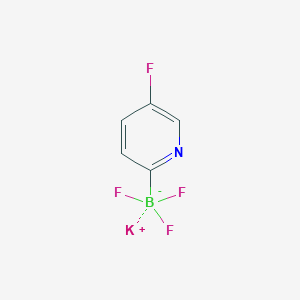
Potassium5-fluoropyridine-2-trifluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 5-Fluoropiridina-2-trifluoroborato de potasio es un compuesto químico con la fórmula molecular C5H3BF4KN y un peso molecular de 202.99 g/mol . Es un compuesto que contiene boro y presenta un anillo de piridina sustituido con grupos de flúor y trifluoroborato
Métodos De Preparación
La síntesis del 5-Fluoropiridina-2-trifluoroborato de potasio normalmente implica la reacción del ácido 5-fluoropiridina-2-borónico con trifluoroborato de potasio en condiciones específicas . La reacción generalmente se lleva a cabo en presencia de una base, como carbonato de potasio, y un disolvente, como agua o un disolvente orgánico como tetrahidrofurano (THF). La mezcla de reacción se agita a temperatura ambiente o a temperaturas ligeramente elevadas hasta que se forma el producto deseado. Los métodos de producción industrial pueden implicar rutas sintéticas similares, pero a mayor escala con condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
El 5-Fluoropiridina-2-trifluoroborato de potasio experimenta varios tipos de reacciones químicas, que incluyen:
Reacciones de sustitución: Puede participar en reacciones de sustitución nucleofílica donde el grupo trifluoroborato es reemplazado por otros nucleófilos.
Reacciones de acoplamiento: Se usa comúnmente en reacciones de acoplamiento de Suzuki-Miyaura, donde reacciona con haluros de arilo o vinilo en presencia de un catalizador de paladio para formar compuestos biarilicos o vinilo-arilicos.
Reacciones de oxidación y reducción: El compuesto puede sufrir reacciones de oxidación y reducción en condiciones específicas, lo que lleva a la formación de diferentes productos.
Los reactivos comunes utilizados en estas reacciones incluyen catalizadores de paladio, bases como carbonato de potasio y disolventes como THF o agua. Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción específicas y la naturaleza de los reactivos involucrados.
Aplicaciones Científicas De Investigación
El 5-Fluoropiridina-2-trifluoroborato de potasio tiene una amplia gama de aplicaciones en investigación científica, que incluyen:
Biología: El compuesto se utiliza en el desarrollo de fármacos fluorados y agroquímicos debido a su capacidad para introducir átomos de flúor en moléculas orgánicas, lo que puede mejorar su actividad biológica y estabilidad.
Medicina: Está involucrado en la síntesis de posibles candidatos a fármacos y moléculas bioactivas.
Industria: El compuesto se utiliza en la producción de materiales avanzados y productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción del 5-Fluoropiridina-2-trifluoroborato de potasio implica su capacidad para actuar como nucleófilo o electrófilo en diversas reacciones químicas. El grupo trifluoroborato puede estabilizar las cargas negativas, lo que hace que el compuesto sea un intermedio versátil en la síntesis orgánica. Los objetivos moleculares y las vías involucradas dependen de la aplicación específica y la naturaleza de los reactivos con los que interactúa.
Comparación Con Compuestos Similares
El 5-Fluoropiridina-2-trifluoroborato de potasio se puede comparar con otros compuestos similares, como:
2-Fluoropiridina-5-trifluoroborato de potasio: Similar en estructura pero con diferentes patrones de sustitución en el anillo de piridina.
6-Bromo-3-fluoropiridina-2-trifluoroborato de potasio: Contiene un átomo de bromo además de los grupos flúor y trifluoroborato.
6-Fluoro-2-metilpiridina-3-trifluoroborato de potasio: Presenta un grupo metilo en lugar de uno de los átomos de flúor.
Estos compuestos comparten propiedades químicas similares, pero difieren en su reactividad y aplicaciones debido a las variaciones en sus estructuras moleculares.
Propiedades
Número CAS |
1150654-92-4 |
|---|---|
Fórmula molecular |
C5H3BF4KN |
Peso molecular |
202.99 g/mol |
Nombre IUPAC |
potassium;trifluoro-(5-fluoropyridin-2-yl)boranuide |
InChI |
InChI=1S/C5H3BF4N.K/c7-4-1-2-5(11-3-4)6(8,9)10;/h1-3H;/q-1;+1 |
Clave InChI |
DKZSBTOKRWXZOT-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1=NC=C(C=C1)F)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


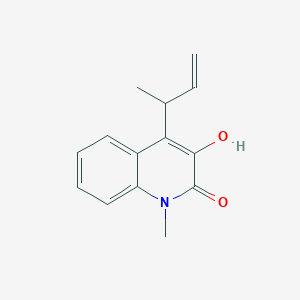
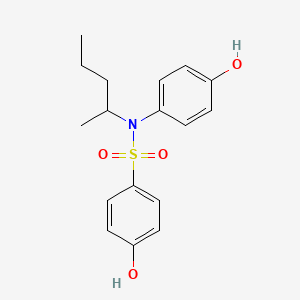
![N-[(3-Ethoxy-4-hydroxyphenyl)methyl]urea](/img/structure/B12625430.png)
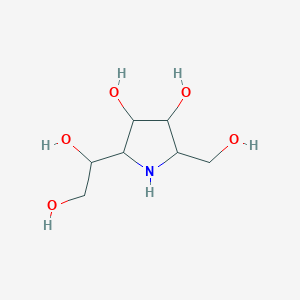
![4(3H)-Pyrimidinone, 6-[(1R)-1-(2,6-difluorophenyl)ethyl]-2-[[[(1R,2R)-2-(4-methoxyphenyl)cyclopropyl]methyl]thio]-5-methyl-](/img/structure/B12625467.png)
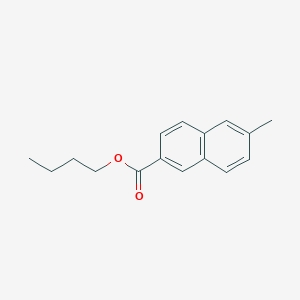
![2-{2-[1-(4-Chlorophenyl)cyclopropyl]-2-oxoethyl}cyclooct-2-en-1-one](/img/structure/B12625486.png)
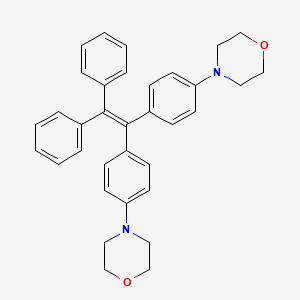
![3,6-Dicyclohexyl-1,4-dimethylpyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione](/img/structure/B12625493.png)
![3-(4,5-dimethoxy-2-nitrophenyl)-5-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12625496.png)
![1-[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]-2-methoxybenzene](/img/structure/B12625508.png)
![2-[3-(2-Methylphenoxy)prop-1-yn-1-yl]thiophene](/img/structure/B12625509.png)
